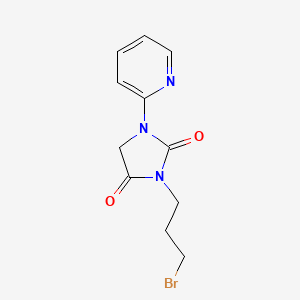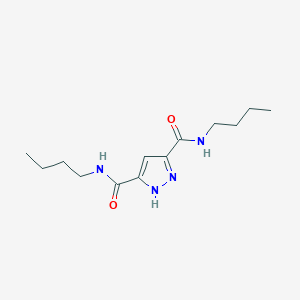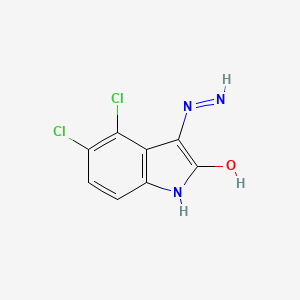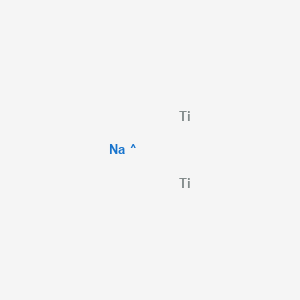
3-(3-Bromopropyl)-1-(pyridin-2-yl)imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Bromopropyl)-1-(pyridin-2-yl)imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones This compound is characterized by the presence of a bromopropyl group attached to the imidazolidine ring and a pyridinyl group at the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromopropyl)-1-(pyridin-2-yl)imidazolidine-2,4-dione typically involves the following steps:
Formation of the imidazolidine-2,4-dione core: This can be achieved by the reaction of glycine or its derivatives with urea or thiourea under acidic or basic conditions.
Introduction of the pyridinyl group: The pyridinyl group can be introduced through a nucleophilic substitution reaction using pyridine or its derivatives.
Bromopropylation: The final step involves the bromination of the propyl group, which can be carried out using reagents such as phosphorus tribromide or N-bromosuccinimide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-(3-Bromopropyl)-1-(pyridin-2-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom in the bromopropyl group can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.
Cyclization: Intramolecular cyclization reactions can occur, leading to the formation of fused ring systems.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild to moderate conditions (e.g., room temperature to 80°C).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Nucleophilic substitution: Products include azido, thiocyanato, or alkoxy derivatives.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
科学的研究の応用
3-(3-Bromopropyl)-1-(pyridin-2-yl)imidazolidine-2,4-dione has several scientific research applications:
Medicinal chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory conditions.
Materials science: The compound can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or conductivity.
Biological studies: It can be used as a probe to study biological processes, such as enzyme activity or receptor binding.
作用機序
The mechanism of action of 3-(3-Bromopropyl)-1-(pyridin-2-yl)imidazolidine-2,4-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromopropyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The pyridinyl group can participate in π-π interactions or hydrogen bonding, enhancing binding affinity and specificity.
類似化合物との比較
Similar Compounds
3-(3-Chloropropyl)-1-(pyridin-2-yl)imidazolidine-2,4-dione: Similar structure but with a chlorine atom instead of bromine.
3-(3-Bromopropyl)-1-(pyridin-3-yl)imidazolidine-2,4-dione: Similar structure but with the pyridinyl group attached at a different position.
3-(3-Bromopropyl)-1-(pyridin-2-yl)imidazolidine-2-thione: Similar structure but with a sulfur atom replacing one of the oxygen atoms in the imidazolidine ring.
Uniqueness
3-(3-Bromopropyl)-1-(pyridin-2-yl)imidazolidine-2
特性
CAS番号 |
652992-40-0 |
|---|---|
分子式 |
C11H12BrN3O2 |
分子量 |
298.14 g/mol |
IUPAC名 |
3-(3-bromopropyl)-1-pyridin-2-ylimidazolidine-2,4-dione |
InChI |
InChI=1S/C11H12BrN3O2/c12-5-3-7-14-10(16)8-15(11(14)17)9-4-1-2-6-13-9/h1-2,4,6H,3,5,7-8H2 |
InChIキー |
GYUWFSGFDIGPIE-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)N(C(=O)N1C2=CC=CC=N2)CCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-{[(1,2,4-Thiadiazole-5-sulfinyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B15161790.png)


![2-[(10-Chlorodec-9-en-7-yn-1-yl)oxy]oxane](/img/structure/B15161795.png)

![Pyrido[3,2-g]quinoline-2,5,10(1H)-trione, 4,7-dimethyl-](/img/structure/B15161806.png)





![Phenol, 4-[5-[[(3,4-dimethoxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B15161829.png)
